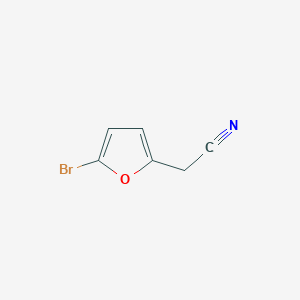
2-(5-Bromofuran-2-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromofuran-2-yl)acetonitrile is an organic compound with the molecular formula C6H4BrNO. It is a derivative of furan, a heterocyclic organic compound, and contains a bromine atom at the 5-position of the furan ring and an acetonitrile group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-bromofuran with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for 2-(5-Bromofuran-2-yl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromofuran-2-yl)acetonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.
Cyclization: Catalysts such as palladium or copper in the presence of ligands and bases.
Major Products Formed
Nucleophilic Substitution: Products include substituted furans with various functional groups.
Oxidation: Products include furanones and other oxygenated derivatives.
Cyclization: Products include spirocyclic compounds and other fused ring systems.
Scientific Research Applications
2-(5-Bromofuran-2-yl)acetonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to biologically active molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(5-Bromofuran-2-yl)acetonitrile depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the furan ring is modified to introduce oxygen-containing functional groups . The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyridin-2-yl)acetonitrile: Similar structure but with a pyridine ring instead of a furan ring.
5-Bromofuran-2-carbaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.
2-Furanacetonitrile: Similar structure but without the bromine atom.
Uniqueness
2-(5-Bromofuran-2-yl)acetonitrile is unique due to the presence of both the bromine atom and the acetonitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for developing new materials and biologically active molecules .
Properties
Molecular Formula |
C6H4BrNO |
|---|---|
Molecular Weight |
186.01 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)acetonitrile |
InChI |
InChI=1S/C6H4BrNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3H2 |
InChI Key |
XOAZCTHXSBFXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



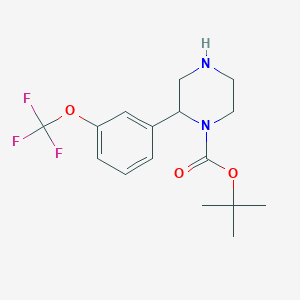
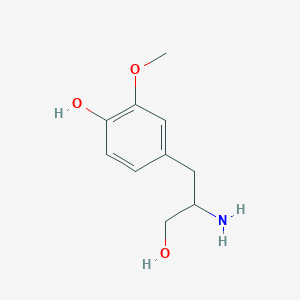
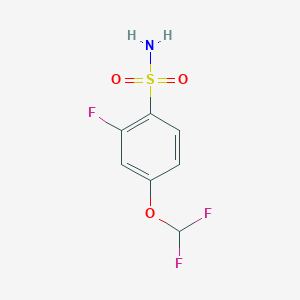
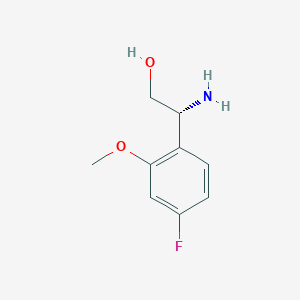
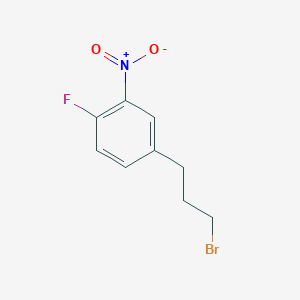
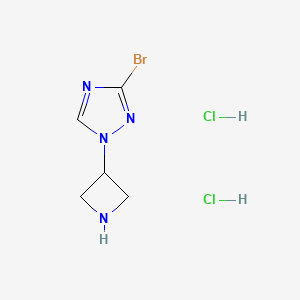
![4-Amino-2-oxabicyclo[2.2.1]heptane-1-carboxylicacidhydrochloride](/img/structure/B13591433.png)
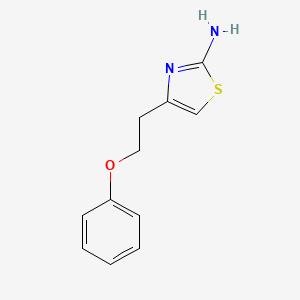
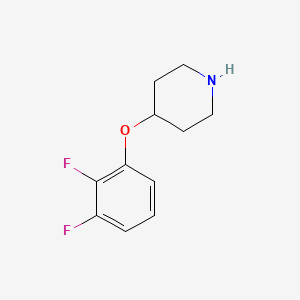
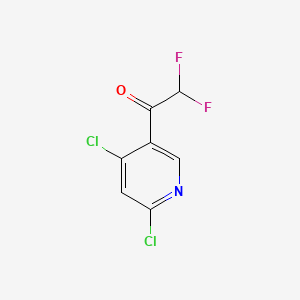
![3-(3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)phenyl)propanoic acid](/img/structure/B13591449.png)
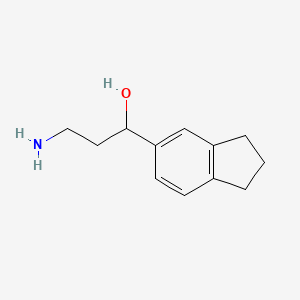
![3-iodo-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazolehydrochloride](/img/structure/B13591471.png)
